![molecular formula C10H18FNO2 B13177882 2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid](/img/structure/B13177882.png)
2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid
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Overview
Description
2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid is a fluorinated carboxylic acid derivative featuring a piperidine ring substituted with a propan-2-yl group at the 1-position and a fluorine atom at the 2-position of the acetic acid moiety. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes such as soluble epoxide hydrolase (sEH) and retinol-binding protein 4 (RBP4) . The fluorine atom enhances electronegativity and metabolic stability, while the piperidine ring and propan-2-yl substituent modulate steric and lipophilic properties, influencing binding interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: It may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity, while the piperidine ring can modulate its pharmacokinetic properties. The acetic acid moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Piperidin-4-yl Acetic Acid Derivatives
Several analogues share the piperidin-4-yl acetic acid backbone but differ in substituents:
- 2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic Acid (9a): Synthesized via nucleophilic substitution of 2-(piperidin-4-yl)acetic acid hydrochloride with 4′-fluoroacetophenone in DMSO (45% yield).
- 2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic Acid (9b): Higher yield (65%) due to the cyano group’s superior leaving group ability in the substitution reaction .
- 2-Fluoro-2-(1-methylpiperidin-4-yl)acetic Acid : Replaces the propan-2-yl group with a methyl group, reducing steric bulk but maintaining fluorine’s electronic effects .
Fluorinated Arylacetic Acids
Compounds like 2-fluoro-2-(2-nitrophenyl)acetic acid (4a) and 2-fluoro-2-(2,4-dinitrophenyl)acetic acid (4d) replace the piperidine ring with aromatic systems. These exhibit stronger electron-withdrawing effects from nitro groups, increasing acidity (pKa ~2–3) compared to the target compound’s estimated pKa (~4–5) .
Trifluoromethyl Derivatives
2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid features a trifluoromethyl group, enhancing lipophilicity (logP ~1.5) and metabolic resistance compared to the target compound (predicted logP ~1.2) .
Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups: Nitro and cyano substituents lower pKa, enhancing acidity.
- Steric Effects : Bulkier substituents (e.g., propan-2-yl) reduce synthetic yields due to steric hindrance.
- Lipophilicity : Trifluoromethyl and aryl groups increase logP, favoring membrane permeability.
Biological Activity
2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid, with the CAS number 1528633-96-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C10H18FNO2, with a molecular weight of 203.25 g/mol. The compound is characterized by the presence of a fluorine atom, which may influence its biological activity and pharmacokinetics.
Property | Value |
---|---|
CAS Number | 1528633-96-6 |
Molecular Formula | C10H18FNO2 |
Molecular Weight | 203.25 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways.
Potential Targets
- PfATP4 : Recent research indicates that compounds targeting PfATP4 exhibit antimalarial properties. The structural modifications in similar compounds have shown enhanced efficacy against malaria parasites by inhibiting Na+-ATPase activity .
- Antimicrobial Activity : Similar piperidine derivatives have demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar capabilities .
Antimicrobial Activity
A study examining the antimicrobial effects of related compounds found varying degrees of effectiveness against several bacterial strains. For instance, MIC values ranged from 0.0039 to 0.025 mg/mL for potent alkaloids against Staphylococcus aureus and Escherichia coli .
Case Studies
- Antimalarial Efficacy : In a study involving modified dihydroquinazolinone derivatives, compounds with structural similarities to this compound were tested for their ability to inhibit malaria parasites in vivo. The results indicated a reduction in parasitemia, highlighting the potential for further development as antimalarial agents .
- Antibacterial Properties : Another investigation focused on the antibacterial efficacy of piperidine derivatives showed that they could effectively inhibit bacterial growth with MIC values indicating significant potency against multiple strains .
Properties
Molecular Formula |
C10H18FNO2 |
---|---|
Molecular Weight |
203.25 g/mol |
IUPAC Name |
2-fluoro-2-(1-propan-2-ylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C10H18FNO2/c1-7(2)12-5-3-8(4-6-12)9(11)10(13)14/h7-9H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
LLESZBYKMPTATM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)C(C(=O)O)F |
Origin of Product |
United States |
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